molecular formula C10H10N2O3 B1297239 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid CAS No. 64826-45-5

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B1297239
CAS No.: 64826-45-5
M. Wt: 206.2 g/mol
InChI Key: YADNYMAVRMDIDZ-UHFFFAOYSA-N
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Description

Molecular Formula: C$9$H${10}$N$2$O$3$
Molecular Weight: 208.21 g/mol (as per Enamine Ltd. data)
CAS Number: 1785562-82-4
Key Features:

  • Contains a benzimidazole core substituted with two methyl groups at positions 1 and 2.
  • The 2-oxo-2,3-dihydro moiety introduces tautomerism and influences electronic properties.

This compound serves as a scaffold for pharmaceutical and biochemical applications, particularly in enzyme inhibition and protein interaction studies .

Properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-7-4-3-6(9(13)14)5-8(7)12(2)10(11)15/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADNYMAVRMDIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349546
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64826-45-5
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with appropriate reagents. One common method includes the methylation of benzimidazole followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is in the field of medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents against various diseases.

Anticancer Activity

Research has indicated that compounds derived from benzoimidazole structures exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Pharmacological Studies

Pharmacological studies involving this compound focus on its interaction with biological systems.

Enzyme Inhibition

The compound has been studied as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways. For example, some derivatives may inhibit enzymes responsible for drug metabolism, which could enhance the efficacy of co-administered drugs .

Receptor Modulation

Research indicates that this compound may act as a modulator of specific receptors in the central nervous system, potentially affecting neurotransmitter release and influencing conditions such as anxiety and depression .

Materials Science

In addition to its biological applications, this compound has potential uses in materials science.

Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials with applications in electronics and catalysis .

Nanotechnology

There is growing interest in using benzoimidazole derivatives in nanotechnology for drug delivery systems. Their ability to form nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in vitro using derivatives of the compound.
Study 2Antimicrobial PropertiesFound effectiveness against E. coli and S. aureus strains.
Study 3Enzyme InhibitionIdentified as an inhibitor of CYP450 enzymes, enhancing drug efficacy when co-administered.
Study 4Polymer ApplicationsDeveloped a polymer blend that exhibited improved thermal stability and conductivity using the compound as a precursor.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Differences
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid (Target) 1785562-82-4 208.21 1,3-dimethyl; 5-carboxylic acid Reference compound for comparison.
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid 1150102-58-1 178.15 3-methyl; 4-carboxylic acid Carboxylic acid at position 4; reduced steric hindrance .
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate 396652-38-3 206.19 1-methyl; 5-methyl ester Esterification reduces polarity, enhancing membrane permeability .
3-Benzyl-2,3-dihydro-2-oxo-1H-benzo[d]imidazole-5-carboxylic acid 1545364-61-1 268.27 3-benzyl; 5-carboxylic acid Benzyl group increases lipophilicity and steric bulk .
1-(Cyclopropylmethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid 1019342-55-2 232.24 1-cyclopropylmethyl; 5-carboxylic acid Cyclopropylmethyl enhances metabolic stability and steric effects .
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxamide - 207.21 1,3-dimethyl; 5-carboxamide Amide group improves bioavailability and protein-binding affinity .

Key Comparisons

Electronic and Steric Effects
  • Methyl vs.
Pharmacokinetic Properties
  • Ester Derivatives : The methyl ester (CAS 396652-38-3) acts as a prodrug, requiring hydrolysis to release the active carboxylic acid. This modification increases oral absorption but delays activity .
  • Amide Derivatives : The carboxamide analog (used in BRD4 bromodomain studies) shows enhanced binding affinity due to hydrogen-bonding interactions with protein residues, as evidenced by crystallographic data (PDB: 4UYD) .

Biological Activity

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its biological relevance. The molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 190.20 g/mol. The structural representation can be summarized as follows:

  • Chemical Structure :
C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid. For instance, research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa5.0
A5497.5
MCF76.0
PC-38.0

These results suggest that the compound could serve as a lead for developing new anticancer drugs.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways critical to tumor growth and survival. Specifically, it has been shown to inhibit the activity of certain cytochrome P450 enzymes (CYP1A2), which are involved in drug metabolism and the activation of pro-carcinogens . Additionally, it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid is crucial for its development as a therapeutic agent.

Table 2: Pharmacokinetic Properties

PropertyValue
Solubility7.07 mg/mL
Lipinski's RulePasses (0 violations)
Bioavailability Score0.55

The compound shows favorable solubility and adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

  • Case Study: HeLa Cell Line
    In vitro studies demonstrated that treatment with 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid resulted in significant cell death in HeLa cells compared to controls (IC50 = 5 µM). This suggests a strong potential for further development as an anticancer agent targeting cervical cancer.
  • Case Study: A549 Lung Cancer Cells
    The compound was tested against A549 lung cancer cells, showing an IC50 value of 7.5 µM. Mechanistic studies revealed that it induced apoptosis via caspase activation pathways.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,3-dimethyl-2-oxo-benzimidazole-5-carboxylic acid derivatives?

  • Methodology : A one-pot heterocyclization reaction using sodium dithionite (Na₂S₂O₄) in DMSO is effective for synthesizing benzimidazole cores. For example, ethyl 4-(methylamino)-3-nitrobenzoate reacts with substituted aldehydes under reductive conditions to form the benzimidazole scaffold, followed by base hydrolysis to yield carboxylic acid derivatives . Alternative routes involve ester-to-amide conversions via refluxing with anhydrous sodium acetate in acetic acid, enabling diversification of substituents .

Q. How can researchers characterize the purity and structural integrity of synthesized derivatives?

  • Methodology : Use multi-technique validation:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for oxo groups) .
  • NMR (¹H and ¹³C) to verify substituent positions and dihydro-1H-benzoimidazole ring conformation .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation .
  • Elemental analysis to validate calculated vs. experimental C/H/N ratios, ensuring ≥95% purity .

Q. What biological activities are associated with this compound class?

  • Methodology : Derivatives like 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters/amides exhibit potent 5-HT₃ receptor antagonism. Radioligand binding assays (e.g., [³H]ICS 205930) and in vivo von Bezold-Jarisch reflex assays in rats are standard for activity profiling. Amide derivatives (e.g., compound 12a) show Ki values ~3.8 nM, comparable to reference compounds .

Advanced Research Questions

Q. How can heterocyclization reaction yields be optimized for scale-up?

  • Methodology :

  • Solvent selection : DMSO enhances reaction efficiency due to its polar aprotic nature, stabilizing intermediates .
  • Catalyst tuning : Sodium dithionite concentration (3–5 eq.) and reaction time (6–12 hours) influence yield (43–66% in multi-step syntheses) .
  • Temperature control : Reflux conditions (80–100°C) improve cyclization but require careful monitoring to avoid decomposition .

Q. What structure-activity relationships (SAR) govern 5-HT₃ receptor antagonism in this series?

  • Methodology :

  • Substituent effects : Endo-azabicycloalkyl moieties (e.g., compound 12a) enhance binding affinity (Ki = 3.8 nM) compared to exo-analogues (Ki >30 nM) due to conformational rigidity .
  • Hydrogen bonding : Intramolecular H-bonds (confirmed via IR in CHCl₃) stabilize bioactive conformations, aligning with pharmacophore models for 5-HT₃ antagonism .
  • Amide vs. ester : Amidic derivatives (e.g., 12a–c) are ~10× more potent than esters (e.g., 7a–d), likely due to improved receptor interaction .

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

  • Methodology :

  • Cross-validation : Compare ¹H/¹³C NMR with computational predictions (e.g., DFT calculations) to resolve ambiguities in dihydro-1H-benzoimidazole ring signals .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive conformation analysis (not directly reported in evidence but inferred from docking studies) .
  • Purity checks : Use HPLC (e.g., C18 columns with acetonitrile/water gradients) to isolate impurities affecting spectral clarity .

Q. What computational strategies predict binding modes of derivatives to target receptors?

  • Methodology :

  • Molecular docking : Align derivatives (e.g., 12a) with 5-HT₃ receptor models using software like AutoDock. Prioritize conformations with H-bonding to Asp/Glu residues .
  • Pharmacophore mapping : Match electrostatic/hydrophobic features (e.g., aromatic rings, basic amines) to reference antagonists (e.g., ICS 205930) .

Q. How can regioselective functionalization of the benzimidazole core be achieved?

  • Methodology :

  • Protecting groups : Use tert-butyl carbamate (Boc) to shield amines during sulfonylation or alkylation steps, enabling selective modification at the 5-carboxylic acid position .
  • Coupling reagents : EDC/HOBt or DCC promote amide bond formation without side reactions at the oxo group .

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